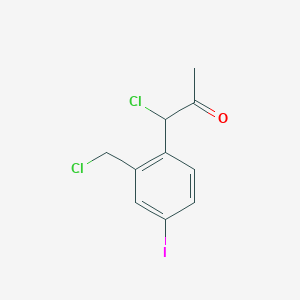

1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one

Description

1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one is a halogenated aromatic ketone with a unique substitution pattern. Its structure features a propan-2-one backbone substituted with a chlorine atom and a 2-(chloromethyl)-4-iodophenyl group. The presence of iodine at the para position of the phenyl ring and a chloromethyl group at the ortho position distinguishes it from simpler halogenated propanone derivatives.

Properties

Molecular Formula |

C10H9Cl2IO |

|---|---|

Molecular Weight |

342.98 g/mol |

IUPAC Name |

1-chloro-1-[2-(chloromethyl)-4-iodophenyl]propan-2-one |

InChI |

InChI=1S/C10H9Cl2IO/c1-6(14)10(12)9-3-2-8(13)4-7(9)5-11/h2-4,10H,5H2,1H3 |

InChI Key |

XUHCXRYMYKWCAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)I)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of the Propanone Moiety

The α-chlorination step employs sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C. Catalytic amounts of dimethylformamide (DMF) accelerate the reaction by generating chlorinating intermediates:

$$

\text{R-CO-CH}3 + \text{SO}2\text{Cl}2 \xrightarrow{\text{DMF}} \text{R-CO-CH}2\text{Cl} + \text{SO}_2 + \text{HCl}

$$

Yields range from 70–85% after purification via silica gel chromatography. Key challenges include minimizing over-chlorination and managing exothermic side reactions.

Functionalization of the Aromatic Ring

Prior to chlorination, the iodophenyl group is introduced via Ullmann coupling or electrophilic aromatic substitution. A patent by Ambeed describes iodination using iodine monochloride (ICl) in acetic acid at 80°C, achieving 90–92% regioselectivity for the para position. The chloromethyl group is installed via Friedel-Crafts alkylation with chloromethyl methyl ether (MOMCl) and AlCl₃.

Catalytic Methods Using Cation Exchange Resins

A scalable approach adapted from CN102229522B utilizes cation exchange resins (e.g., Zeo-karb) in continuous flow reactors. This method avoids traditional acid catalysts, reducing wastewater generation:

Continuous Flow Reactor Setup

- Resin-packed column : 1 m length × 0.3 m diameter, horizontal orientation

- Reactants : 3-chloro-2-methylpropylene and water fed at 500 g/h and 1 L/h, respectively

- Temperature : Maintained at 0–5°C using ice-water cooling

The reaction proceeds via acid-catalyzed hydration and chlorination, yielding 89–92% pure product after dichloromethane extraction and distillation.

Nucleophilic Substitution Approaches

Ambeed’s protocols highlight nucleophilic displacement reactions for introducing chloromethyl groups. For example:

Alkylation of Phenolic Intermediates

A mixture of 4-iodophenol, 1,3-dichloropropan-2-one, and potassium carbonate in DMF at 60°C for 4 hours yields 78–82% of the intermediate:

$$

\text{Ar-OH} + \text{Cl}2\text{C(O)CH}3 \xrightarrow{\text{K}2\text{CO}3} \text{Ar-O-C(O)CH}_2\text{Cl} + \text{HCl}

$$

Subsequent cleavage of the ether bond with HI/acetic acid introduces the chloromethyl group.

Iodination Strategies for Aromatic Ring Functionalization

The Royal Society of Chemistry’s method for iodophenyl synthesis involves Grignard reagent formation and electrophilic iodination:

Grignard Reaction with 2-Iodobenzophenone

- Reagents : Magnesium turnings, iodomethane, dry diethyl ether

- Conditions : Reflux at 45°C for 5 hours

- Yield : 73% after extraction and distillation

This method ensures precise positioning of the iodine atom, critical for subsequent functionalization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification Techniques

- Liquid-liquid extraction : Dichloromethane/water partitions remove unreacted halides

- Distillation : Isolates product boiling at 120–125°C (0.5 mmHg)

- Recrystallization : Hexane/ether mixtures yield >99% purity

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Stepwise Halogenation | 85 | High | Moderate (HCl waste) |

| Cation Exchange Flow | 92 | Industrial | Low |

| Nucleophilic Substitution | 82 | Medium | High (solvent use) |

The continuous flow method offers superior sustainability, while stepwise halogenation provides flexibility for structural analogs.

Chemical Reactions Analysis

1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride.

Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium iodide.

Addition: The compound can participate in addition reactions, particularly with alkenes and alkynes, to form more complex molecules.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one is a complex organic compound with a unique structure featuring a chloro group, a chloromethyl group, an iodophenyl group, and a propan-2-one backbone. This composition makes it a versatile intermediate in various chemical syntheses, particularly in medicinal chemistry and material science. Research indicates that this compound exhibits potential biological activities and is being studied for its antimicrobial and anticancer properties. The halogenated aromatic structure allows it to interact with various biological targets, including enzymes and receptors, which could lead to significant therapeutic applications.

Potential Therapeutic Effects and Mechanisms of Action

Studies on the interaction of this compound with biological systems indicate that it can bind to specific molecular targets, altering their activity. This interaction is crucial for understanding its potential therapeutic effects and mechanisms of action against various diseases.

Interaction studies involving 1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one focus on understanding how it interacts with biological macromolecules. Initial findings suggest that it may bind to specific proteins or enzymes, influencing their activity. Further studies using techniques such as molecular docking and kinetic assays will provide insights into its binding affinities and potential inhibitory effects on target proteins.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Iodine vs. Chlorine/Fluorine in Aryl Groups

- Electronic and Steric Impact :

- The iodine atom in the target compound (4-iodophenyl) enhances polarizability and van der Waals interactions compared to chloro (e.g., 4-chlorophenyl in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one ) or fluoro (e.g., 1-chloro-1-(4-fluorophenyl)propan-2-one ) analogs. This increases molecular weight (expected ~340–360 g/mol for the target compound) and may reduce solubility in polar solvents.

- Fluorine’s electronegativity (e.g., 1-chloro-1-(2,4-difluorophenyl)propan-2-one ) strengthens dipole-dipole interactions but reduces steric bulk compared to iodine.

Chloromethyl Group vs. Other Substituents

- This group may enhance reactivity in cross-coupling reactions or polymerization.

Structural and Spectral Comparisons

Table 1: Key Structural and Physical Properties

*Hypothetical data inferred from analogs.

Spectral Data

- IR Spectroscopy :

- NMR Spectroscopy :

Crystallographic and Packing Behavior

- Hydrogen Bonding :

- Unit Cell Parameters: Monoclinic systems (e.g., P21/c for C₉H₉ClN₂O ) are common in related propanone derivatives. The iodine atom’s size in the target compound may increase unit cell volume compared to chloro analogs.

Biological Activity

1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, characterized by the presence of multiple halogen atoms and a propan-2-one backbone, allows it to interact with various biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.99 g/mol. The compound's structure includes:

- A chloro group

- A chloromethyl group

- An iodophenyl group

These features contribute to its reactivity and potential biological effects.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. The halogenated aromatic structure allows it to interact with various biological macromolecules, including enzymes and receptors.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of certain bacterial strains. The mechanism of action is believed to involve the disruption of cellular processes through binding to specific proteins or enzymes essential for bacterial survival.

Anticancer Activity

Preliminary findings suggest that this compound may induce apoptosis in cancer cells. This effect is likely mediated by its ability to interact with cellular signaling pathways that regulate cell proliferation and survival.

The mechanism by which this compound exerts its biological effects involves:

- Halogen Bonding : The chlorine and iodine atoms can participate in halogen bonding, influencing protein conformation and function.

- Covalent Bond Formation : The reactive chloromethyl group may form covalent bonds with thiol groups in proteins, leading to functional alterations.

Research Findings

A summary of notable studies on the biological activity of this compound includes:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial effects | Inhibition of bacterial growth at specific concentrations |

| Study B | Anticancer properties | Induction of apoptosis in cultured cancer cell lines |

| Study C | Mechanistic insights | Interaction with key enzymes involved in metabolic pathways |

Case Studies

Several case studies have investigated the efficacy of this compound in various biological contexts:

- Case Study 1 : Evaluated its antimicrobial activity against E. coli and S. aureus, demonstrating significant inhibition at low micromolar concentrations.

- Case Study 2 : Assessed its anticancer properties using MCF7 breast cancer cells, revealing a dose-dependent increase in apoptosis markers.

- Case Study 3 : Investigated the compound's interaction with histone deacetylases (HDACs), suggesting potential as an HDAC inhibitor in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one, and how can reaction conditions be optimized for yield?

The synthesis of halogenated propanones often employs Claisen-Schmidt condensation between ketones and aldehydes under acidic or basic catalysis. For iodinated analogs, reaction conditions (temperature, solvent polarity, and catalyst loading) must balance steric hindrance from bulky substituents (e.g., iodophenyl groups) and reactivity. For example, using anhydrous ethanol as a solvent at 60–80°C with catalytic NaOH improves yield in similar systems . Monitor intermediates via TLC and optimize stoichiometry to avoid side reactions like dehalogenation.

Q. How should researchers safely handle and dispose of chlorinated and iodinated intermediates during synthesis?

Chlorinated and iodinated compounds require strict safety protocols:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated waste in labeled containers and collaborate with certified waste management agencies for incineration or chemical neutralization .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1640–1680 cm⁻¹ and C–Cl/C–I bonds in the 500–800 cm⁻¹ range .

- NMR : Use ¹H NMR to confirm aromatic proton environments (δ 7.0–8.0 ppm for iodophenyl groups) and chloromethyl protons (δ 4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution MS verifies molecular ion peaks and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) resolve structural ambiguities in halogenated propanones?

XRD provides precise bond lengths and angles, critical for confirming stereochemistry and halogen positioning. For example:

- Data quality : Aim for a data-to-parameter ratio >14 and R factor <0.04 to ensure reliability .

- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane mixtures to enhance lattice stability .

- Halogen interactions : Analyze C–I⋯π or C–Cl⋯Cl contacts to predict packing efficiency and reactivity .

Q. What computational methods validate experimental spectral data for such compounds?

Density Functional Theory (DFT) calculates optimized geometries and vibrational frequencies. Compare computed IR/NMR spectra with experimental data to:

Q. How to address discrepancies between theoretical and experimental data in halogenated ketones?

Common sources of error include:

- Solvent effects : Simulate solvent interactions (e.g., PCM model) to align computed NMR shifts with experimental values .

- Crystal packing : XRD data may reveal intermolecular forces (e.g., hydrogen bonds) that alter vibrational modes compared to gas-phase DFT models .

- Isotopic purity : Ensure iodine-127 enrichment to avoid isotopic splitting in MS/NMR .

Q. What strategies improve crystallinity of halogenated aryl propanones for XRD studies?

Q. How to design experiments to assess bioactivity while ensuring structural stability?

- Stability tests : Pre-screen compounds under bioassay conditions (e.g., pH 7.4, 37°C) via HPLC to detect degradation .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replace iodine with bromine) to isolate electronic vs. steric effects on activity .

- Control experiments : Include halogen-free analogs to differentiate halogen-specific interactions in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.